REACTION_CXSMILES
|
N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.[F:17][C:18]1[CH:19]=[CH:20][C:21]([N+:25]([O-:27])=[O:26])=[C:22]([OH:24])[CH:23]=1.[O:28]1[CH2:33][CH2:32][CH:31](O)[CH2:30][CH2:29]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[F:17][C:18]1[CH:19]=[CH:20][C:21]([N+:25]([O-:27])=[O:26])=[C:22]([CH:23]=1)[O:24][CH:31]1[CH2:32][CH2:33][O:28][CH2:29][CH2:30]1
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Name
|
|
Quantity
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17.6 g
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Type
|
reactant
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Smiles
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N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
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O1CCC(CC1)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
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the crude product triturated with n-pentane/diethyl ether (×2)
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Type
|
CUSTOM
|
Details
|
to remove the triphenyl phosphine oxide (16.5 g) by-product
|
Type
|
CUSTOM
|
Details
|
The sample was purified by flash column chromatography (5:1 petroleum ether (40-60° C.)/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to yield yellow oil which
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C(OC2CCOCC2)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |